Brasilicardin B

Description

Properties

Molecular Formula |

C44H66N2O15 |

|---|---|

Molecular Weight |

863 g/mol |

IUPAC Name |

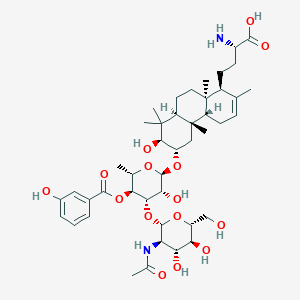

(2S)-4-[(1S,4aS,4bS,6S,7S,8aS,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-aminobutanoic acid |

InChI |

InChI=1S/C44H66N2O15/c1-20-11-14-30-43(6,25(20)12-13-26(45)38(54)55)16-15-29-42(4,5)37(53)27(18-44(29,30)7)58-41-34(52)36(35(21(2)57-41)60-39(56)23-9-8-10-24(49)17-23)61-40-31(46-22(3)48)33(51)32(50)28(19-47)59-40/h8-11,17,21,25-37,40-41,47,49-53H,12-16,18-19,45H2,1-7H3,(H,46,48)(H,54,55)/t21-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36-,37+,40-,41-,43-,44+/m0/s1 |

InChI Key |

UXTLGDFTYRZDJZ-LLZWJAEPSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]3([C@H](CC[C@@]4([C@@H]3CC=C([C@@H]4CC[C@@H](C(=O)O)N)C)C)C([C@@H]2O)(C)C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3(C(CCC4(C3CC=C(C4CCC(C(=O)O)N)C)C)C(C2O)(C)C)C)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC(=O)C6=CC(=CC=C6)O |

Synonyms |

brasilicardin B |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Immunosuppressive Effects:

- Brasilicardin B has shown promising immunosuppressive activity in vitro and in vivo. Research indicates that it can inhibit the proliferation of T cells, which is crucial for organ transplantation and autoimmune disease treatments. In mixed lymphocyte reaction assays, this compound exhibited significant potency, with IC50 values comparable to or better than established immunosuppressants .

Antitumor Properties:

- Recent studies have suggested that this compound may also possess antitumor properties. It targets the LAT1 amino acid transporter, which is implicated in cancer cell proliferation. By inhibiting this transporter, this compound may induce stress responses in cancer cells, leading to reduced growth and survival rates .

Production Advances

Sustainable production methods for this compound have been a focus of recent research:

- Heterologous Expression Systems: Advances in genetic engineering have allowed for the heterologous expression of the brasilicardin biosynthetic gene cluster in non-pathogenic bacterial strains. This method significantly improves yield compared to traditional fermentation processes .

- Semi-Synthetic Approaches: Researchers have developed semi-synthetic routes that allow for the efficient conversion of precursor compounds into this compound. These methods facilitate the generation of derivatives for structure-activity relationship studies, optimizing pharmacological properties .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Usui et al. (2021) | Immunosuppressive Activity | Demonstrated that this compound inhibits T cell activation through LAT1 inhibition, with significant potency in vitro. |

| Botas et al. (2024) | Production Methods | Reported successful heterologous expression systems yielding higher quantities of Brasilicardin derivatives, including this compound. |

| Schwarz et al. (2024) | Regulatory Mechanisms | Investigated regulatory proteins affecting brasilicardin biosynthesis; findings suggest that manipulating these regulators can enhance production levels significantly. |

Q & A

Q. What are the key biosynthetic genes and regulatory elements involved in Brasilicardin B production?

this compound biosynthesis is governed by the bra0-bra12 gene cluster (Bra-BGC) in Nocardia terpenica. Critical regulators include Bra12 (a positive activator) and SdpR (a negative repressor). Deletion of bra12 abolishes production, while its overexpression increases yields by 296% in heterologous hosts like Amycolatopsis japonicum. Conversely, SdpR deletion enhances production by 397%, indicating its inhibitory role . Standard methods to identify these genes include fosmid-based heterologous expression systems and promoter activity assays using luminescence reporters .

Q. What analytical methods are recommended for quantifying this compound and its intermediates?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is the gold standard for quantifying brasilicardin congeners. For non-radioactive detection of precursors like mycolic acid, thin-layer chromatography (TLC) with optimized extraction protocols (e.g., using chloroform/methanol gradients) is effective . Ensure calibration curves are validated against synthetic standards to resolve co-elution issues .

Q. How can researchers establish a heterologous production system for this compound?

Use Amycolatopsis japonicum as a heterologous host due to its genetic tractability and compatibility with N. terpenica biosynthetic machinery. Transfer the bcaAB01 fosmid (containing Bra-BGC) into A. japonicum via conjugation. Monitor production using plasmid pPS1, which retains minimal essential genes (bra0-bra12) and maintains yield fidelity .

Advanced Research Questions

Q. How do transcriptional regulators Bra12 and SdpR mechanistically control Bra-BGC expression?

Bra12 directly binds to promoters of bra0-bra1 and bra1 to activate transcription, while SdpR represses these promoters. Electrophoretic mobility shift assays (EMSAs) confirm DNA-protein interactions. To dissect their roles, construct knockout mutants (Δbra12, ΔsdpR) or overexpression strains (e.g., ermEp-driven plasmids) and compare promoter activities via luminescence assays . Contradictions in regulator effects (e.g., SdpR’s variable repression across hosts) may arise from host-specific post-translational modifications .

Q. What experimental strategies resolve low yields in heterologous this compound production?

Low yields often stem from inefficient precursor supply or regulatory incompatibilities. To address this:

- Precursor engineering : Overexpress acc genes (acetyl-CoA carboxylase) to enhance malonyl-CoA pools.

- Regulatory tuning : Co-express bra12 with Bra-BGC while deleting sdpR to maximize pathway activation.

- Culture optimization : Use starch-rich media and phased fermentation (11-day incubation) to mimic native N. terpenica conditions .

Q. How should researchers handle contradictory data in brasilicardin congener profiles across studies?

Discrepancies in congener ratios (e.g., Brasilicardin A vs. B) may arise from strain-specific Bra-BGC methylation or incomplete pathway reconstitution. To reconcile

- Perform comparative metabolomics using identical HPLC/MS parameters.

- Validate gene cluster integrity via sequencing after heterologous transfer.

- Reference Schwarz et al. (2018a) for baseline production benchmarks in A. japonicum .

Q. What methodologies identify novel regulators in the Bra-BGC network?

Combine chromatin immunoprecipitation sequencing (ChIP-seq) with RNA-seq to map transcriptional regulators binding to Bra-BGC. Prioritize candidates like KstR (TetR family) or OmpR (excluded due to lack of binding evidence). Use EMSAs to confirm interactions and lux-reporter strains to quantify promoter modulation .

Methodological Best Practices

- Data validation : Include biological triplicates and technical replicates in HPLC/MS analyses to account for instrumental variability .

- Gene editing : Use CRISPR/Cas9 for precise Bra-BGC modifications in N. terpenica, though low genetic tractability may require alternative hosts .

- Literature benchmarking : Cross-reference production yields and regulatory mechanisms against Schwarz et al. (2018a/c) and Wolański et al. (2024) to ensure methodological alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.